molecular formula C22H14N2O2S B303072 5-(1,3-benzothiazol-2-yl)-2-benzyl-1H-isoindole-1,3(2H)-dione

5-(1,3-benzothiazol-2-yl)-2-benzyl-1H-isoindole-1,3(2H)-dione

Cat. No. B303072
M. Wt: 370.4 g/mol
InChI Key: ZZRXZQWYYKKKSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-benzothiazol-2-yl)-2-benzyl-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained considerable attention in the scientific community due to its diverse applications in the field of medicinal chemistry. The compound is also known by its common name, BIQ, and has been found to possess potent biological activities that make it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of BIQ is complex and involves multiple pathways. The compound has been found to interact with various molecular targets, including DNA, enzymes, and receptors. BIQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. The compound has also been found to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes, including cell survival and apoptosis.
Biochemical and Physiological Effects:
BIQ has been found to exhibit several biochemical and physiological effects, including antioxidant, anti-inflammatory, and antiproliferative activities. The compound has been shown to reduce the levels of reactive oxygen species and lipid peroxidation, which are associated with oxidative stress and inflammation. Additionally, BIQ has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

BIQ has several advantages for use in laboratory experiments, including its high potency, selectivity, and solubility. The compound is also relatively stable and can be easily synthesized in large quantities. However, BIQ has some limitations, including its poor bioavailability and potential toxicity at high doses. Additionally, the compound may exhibit off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on BIQ, including the development of more potent and selective analogs, the elucidation of its mechanism of action, and the evaluation of its efficacy in animal models of disease. Additionally, the use of BIQ as a tool compound for target identification and validation in drug discovery is an area of active investigation. Overall, BIQ represents a promising candidate for drug development and has the potential to contribute significantly to the field of medicinal chemistry.

Synthesis Methods

The synthesis of BIQ involves the condensation of 2-aminobenzothiazole and phthalic anhydride in the presence of a suitable catalyst. The resulting product is then subjected to further purification steps to obtain the final compound in high yield and purity. The synthesis of BIQ has been optimized over the years, and several modifications have been made to improve the efficiency and scalability of the process.

Scientific Research Applications

BIQ has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been found to exhibit potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, BIQ has been shown to inhibit the formation of amyloid-beta plaques, which are implicated in the pathogenesis of Alzheimer's disease. The compound has also been found to possess neuroprotective effects against Parkinson's disease by reducing oxidative stress and inflammation.

properties

Product Name

5-(1,3-benzothiazol-2-yl)-2-benzyl-1H-isoindole-1,3(2H)-dione

Molecular Formula

C22H14N2O2S

Molecular Weight

370.4 g/mol

IUPAC Name

5-(1,3-benzothiazol-2-yl)-2-benzylisoindole-1,3-dione

InChI

InChI=1S/C22H14N2O2S/c25-21-16-11-10-15(20-23-18-8-4-5-9-19(18)27-20)12-17(16)22(26)24(21)13-14-6-2-1-3-7-14/h1-12H,13H2

InChI Key

ZZRXZQWYYKKKSI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5S4

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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